molecular formula C13H22ClNO2 B4392183 N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B4392183
M. Wt: 259.77 g/mol
InChI Key: SOMPRWBTUZNCHI-UHFFFAOYSA-N
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Description

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride is an organic compound with the molecular formula C13H21NO2·HCl It is a derivative of benzylamine, featuring both isopropoxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-isopropoxy-3-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the N-(4-isopropoxy-3-methoxybenzyl)ethanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isopropoxy and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The ethanamine moiety can interact with various biological pathways, potentially modulating neurotransmitter activity or enzyme function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)ethanamine: Lacks the isopropoxy group, which may result in different chemical and biological properties.

    N-(4-isopropoxybenzyl)ethanamine: Lacks the methoxy group, affecting its reactivity and interactions.

    N-(4-isopropoxy-3-methoxyphenyl)methanamine: Similar structure but with different substituents on the benzene ring.

Uniqueness

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both isopropoxy and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-14-9-11-6-7-12(16-10(2)3)13(8-11)15-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMPRWBTUZNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC(C)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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